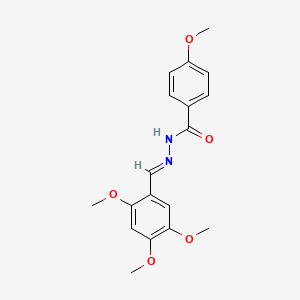

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide

Descripción

Propiedades

IUPAC Name |

4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGHRYTUTQTZGE-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Activity

Research has investigated the antioxidant potential of (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide using various assays. Although initial evaluations indicated it was inactive in scavenging DPPH radicals, further studies may explore modifications to enhance its efficacy .

2. Antibacterial Activity

The compound has been screened for antibacterial properties against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Shigella sonnei. Results showed it was inactive against these pathogens, suggesting that structural modifications could be necessary to improve its antibacterial effectiveness .

3. Urease Inhibition

In related studies on benzohydrazide derivatives, compounds similar to (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide demonstrated promising urease inhibitory activity. The derivatives exhibited IC50 values ranging from 13.33 to 251.74 µM, indicating potential for development into therapeutic agents targeting urease-related conditions .

Case Study 1: Structural Analysis

A detailed structural examination highlighted the dihedral angles between the benzene rings in the compound, which are crucial for understanding its spatial configuration and potential interactions with biological targets .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthesis methods for hydrazone derivatives revealed insights into reaction conditions that could enhance yield and purity. This study emphasizes the importance of solvent choice and temperature control during synthesis .

Mecanismo De Acción

The mechanism of action of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Key Properties of Selected Benzohydrazide Derivatives

Key Observations:

Substituent Position and Bioactivity :

- The 3,4,5-trimethoxy analog (T1) demonstrated superior antimicrobial activity compared to the 2,4,5-trimethoxy target compound, likely due to enhanced electron-donating effects and planarity from symmetric methoxy placement .

- Replacement of methoxy with a 4-hydroxy group (AR7) significantly improved antibacterial activity, suggesting hydroxyl groups enhance target binding .

Crystallography and Solubility: The target compound’s hemihydrate form and disordered 4-methoxyphenyl unit may reduce solubility compared to non-hydrated analogs like T1 .

Spectroscopic and Molecular Docking Comparisons

FTIR :

NMR :

- Molecular Docking: T1 exhibited a Libdock score of 113.8 (vs. inactive target compound), with stable hydrogen bonds to microbial enzyme active sites .

Impact of Substituent Type and Position

- Methoxy vs. Hydroxy : Hydroxy groups (AR7) improve radical scavenging, while methoxy groups enhance lipophilicity but may hinder hydrogen bonding .

- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4-nitrobenzylidene) showed distinct EI-MS fragmentation patterns (m/z 299.28), suggesting altered stability .

- Bulkier Groups : Naphthalene and tolyl substituents (H18) increased melting points (240–242°C) due to enhanced π-π stacking .

Actividad Biológica

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide is a synthetic compound belonging to the class of benzohydrazides. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by the presence of a methoxy group and a trimethoxybenzylidene moiety attached to a benzohydrazide backbone. The molecular formula is .

Synthesis

The synthesis of (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2,4,5-trimethoxybenzylhydrazine under acidic conditions. The reaction is generally performed in solvents such as ethanol or methanol.

Antioxidant Activity

The antioxidant potential of (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide was evaluated using the DPPH free radical scavenging method. However, it was found to be inactive in this assay, indicating that it does not effectively scavenge free radicals compared to other known antioxidants .

Antibacterial Activity

The antibacterial activity of this compound was tested against several bacterial strains including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Shigella sonnei. Results showed that (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide exhibited no significant antibacterial activity , suggesting that modifications to its structure may be necessary to enhance its efficacy against bacterial pathogens .

Anticancer Activity

Research into the anticancer properties of similar benzohydrazide derivatives has indicated varying levels of activity. While the specific compound has not been extensively studied for anticancer effects, related compounds have shown promising results. For example, other benzohydrazides have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and BT549 (breast carcinoma) .

Comparison of Biological Activities

The following table summarizes the biological activities reported for (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide compared to similar compounds:

| Compound | Antioxidant Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene) | Inactive | Inactive | Not extensively studied |

| Benzohydrazide derivative A | Active | Moderate | IC50 = 70 µM (A549) |

| Benzohydrazide derivative B | Active | Active | IC50 = 50 µM (BT549) |

Case Studies and Research Findings

- Case Study on Structural Modifications : Research has shown that modifying the substituents on benzohydrazide derivatives can significantly affect their biological activity. For instance, introducing halogen groups or altering methoxy substitutions can enhance anticancer properties while potentially compromising antioxidant activity .

- Comparative Study on Anticancer Efficacy : A comparative analysis indicated that derivatives with additional electron-withdrawing groups exhibited improved cytotoxicity against various cancer cell lines. These findings suggest that further exploration into structural variations of (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide could yield more potent anticancer agents .

Q & A

Q. What are the standard synthetic routes for (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide, and what critical parameters influence reaction yield and purity?

The compound is synthesized via a condensation reaction between 3,4,5-trimethoxybenzohydrazide and 4-methoxybenzaldehyde derivatives. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol (30 mL) for 4 hours, followed by filtration and purification steps such as acid-base extraction (e.g., using 2 N NaOH and HCl) to isolate the Schiff base product . Key parameters affecting yield include reaction time, solvent polarity, and stoichiometric control to minimize side products like unreacted starting materials or hydrolysis byproducts.

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group ) with unit cell parameters . The structure refinement using SHELXL (part of the SHELX suite) confirms an -configuration at the C=N imine bond (1.285 Å) and a disordered 4-methoxyphenyl group with a 54:46 occupancy ratio . The dihedral angle between the two aromatic rings is ~29.2°, indicating moderate planarity disruption due to methoxy substituents.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key functional groups are identified?

- IR spectroscopy : Identifies the C=O stretch (~1710 cm) of the hydrazide moiety and aromatic C-H stretches (~3078 cm) .

- NMR spectroscopy : Confirms the hydrazide linkage (N-H protons at δ ~10-11 ppm) and methoxy group signals (δ ~3.8-3.9 ppm) .

- Elemental analysis : Validates the empirical formula with acceptable error margins (<0.3%) .

Advanced Questions

Q. Despite structural similarity to bioactive hydrazides, why does this compound show inactivity in certain biological assays (e.g., antioxidant, antibacterial)?

While structurally analogous to active hydrazides (e.g., antifungal or urease-inhibiting derivatives), the title compound exhibited no activity in DPPH radical scavenging (IC > 100 µg/mL) or antibacterial tests against B. subtilis and S. aureus. This may arise from steric hindrance caused by the 2,4,5-trimethoxy groups, which could block interaction with enzyme active sites, or electronic effects (e.g., reduced electron-donating capacity compared to hydroxyl-substituted analogs) . Comparative studies with active derivatives (e.g., copper complexes or halogenated analogs) suggest that bioactivity requires specific substituent positioning and metal coordination .

Q. How can computational methods like molecular docking elucidate potential biological targets for this compound?

Molecular docking using software like AutoDock Vina can predict binding affinities to targets such as GlcN-6-p synthase or EGFR tyrosine kinase. For example, a related benzohydrazide Schiff base showed a binding energy of -8.2 kcal/mol with DNA polymerase, driven by hydrogen bonds between the hydrazide N-H and Asp623 residues . Key parameters include grid box size (e.g., 60 × 60 × 60 Å) and Lamarckian genetic algorithms to sample conformational space.

Q. What strategies can be employed to modify the benzohydrazide scaffold to enhance bioactivity, based on existing structure-activity relationship (SAR) studies?

- Metal coordination : Introducing copper(II) ions forms stable complexes (e.g., bis-hydrazide Cu(II)), enhancing antibacterial activity via redox cycling or membrane disruption .

- Substituent optimization : Replacing methoxy groups with electron-withdrawing substituents (e.g., -NO) or polar groups (e.g., -OH) improves target binding, as seen in urease inhibitors .

- Hybridization : Conjugating with heterocycles (e.g., quinoline) enhances anticancer activity by intercalation or topoisomerase inhibition .

Q. How does the presence of solvent molecules (e.g., hemihydrate) influence the crystal packing and physicochemical properties of this compound?

The hemihydrate form () exhibits hydrogen-bonded chains along the [001] direction via N-H···O (2.08 Å) and O-H···O (2.76 Å) interactions. These interactions stabilize the lattice, increasing melting point and solubility compared to anhydrous forms. Solvent inclusion can also alter pharmacokinetic properties, such as bioavailability .

Q. What are the challenges in refining disordered moieties in the crystal structure, and how are these addressed using software like SHELXL?

Disorder in the 4-methoxyphenyl group (occupancy ratio 54:46) complicates refinement due to overlapping electron density. SHELXL addresses this by partitioning the disorder into two sites, applying geometric restraints (e.g., similarity in bond lengths/angles), and using the free -factor () to validate models. Restraints on anisotropic displacement parameters prevent overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.